molecular formula C13H16O3 B098195 1-[4-(Oxan-2-yloxy)phenyl]ethanone CAS No. 16162-69-9

1-[4-(Oxan-2-yloxy)phenyl]ethanone

Cat. No.: B098195
CAS No.: 16162-69-9
M. Wt: 220.26 g/mol
InChI Key: FOSIJJWHNJBMAA-UHFFFAOYSA-N
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Description

1-[4-(Oxan-2-yloxy)phenyl]ethanone is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an oxan-2-yloxy group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Oxan-2-yloxy)phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with 2-bromotetrahydropyran in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Oxan-2-yloxy)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(Oxan-2-yloxy)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Oxan-2-yloxy)phenyl]ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[4-(Tetrahydro-2H-pyran-2-yloxy)phenyl]ethanone
  • 1-[4-(Oxan-2-yloxy)phenyl]ethanone
  • 1-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]ethanone

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the oxan-2-yloxy group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-[4-(oxan-2-yloxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(14)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h5-8,13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSIJJWHNJBMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464394
Record name 4'-Tetrahydropyranyloxy-acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16162-69-9
Record name 4'-Tetrahydropyranyloxy-acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

13.62 g (100 mmol) of 4-hydroxyacetophenone and 10.04 ml (110 mmol) of 3,4-dihydro-2H-pyran were suspended in 100 ml of anhydrous methylene chloride. At 0° C., 190 mg (1 mmol) of p-toluenesulfonic acid were added with stirring and the mixture was stirred at 0° C. for 3 hours. 10.04 ml (110 mmol) of 3,4-dihydro-2H-pyran were added again and the mixture was stirred at room temperature for a further 3 hours. The batch was poured into 150 ml of water, the phases were separated and the organic phase was extracted with saturated NaHCO3 solution, saturated NaCl solution and with water. The organic phase was dried over sodium sulfate, concentrated and, for purification, chromatographed on silica gel (70-200 μm) using methylene chloride as an eluent. 13.65 g (62%) of 10.1 were obtained.
Quantity
13.62 g
Type
reactant
Reaction Step One
Quantity
10.04 mL
Type
reactant
Reaction Step Two
Quantity
10.04 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
190 mg
Type
catalyst
Reaction Step Six
Name
Yield
62%

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